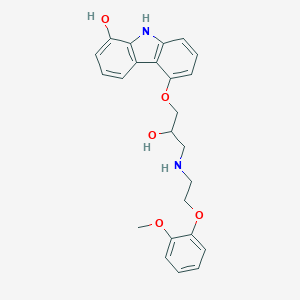

8-Hydroxycarvedilol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-20-9-2-3-10-21(20)30-13-12-25-14-16(27)15-31-22-11-5-7-18-23(22)17-6-4-8-19(28)24(17)26-18/h2-11,16,25-28H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPVNZVFGNMPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159426-95-6 | |

| Record name | BM-910162 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159426956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BM-910162 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M5A8KY0RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation Pathways and Enzymology of 8 Hydroxycarvedilol Formation

Oxidative Metabolism of Carvedilol (B1668590) Leading to 8-Hydroxycarvedilol

The primary route for the formation of this compound involves the oxidative metabolism of carvedilol, specifically the hydroxylation of the carbazole (B46965) ring at the 8-position.

Identification and Characterization of Cytochrome P450 Isozymes Involved in 8-Hydroxylation

Several cytochrome P450 (CYP) isozymes have been implicated in the 8-hydroxylation of carvedilol. Research indicates that CYP1A2 and CYP3A4 are the primary enzymes responsible for this transformation drugbank.compharmgkb.orgpharmgkb.orgnih.gov. Additionally, CYP1A1 has also been identified as contributing to this pathway drugbank.comnih.gov. While CYP2D6 is a major enzyme for other carvedilol metabolic pathways, such as 4'- and 5'-hydroxylation, its role in 8-hydroxylation appears to be secondary or less significant compared to CYP1A2 and CYP3A4 pharmgkb.orgnih.govdovepress.com. Studies have also suggested potential minor contributions from CYP2E1 and CYP2C9 in some contexts nih.govnih.gov.

Table 1: Cytochrome P450 Isozymes Involved in Carvedilol 8-Hydroxylation

| CYP Isozyme | Primary Role in 8-Hydroxylation | Secondary/Minor Role | References |

| CYP1A2 | Primary | pharmgkb.orgpharmgkb.orgnih.gov | |

| CYP3A4 | Primary | drugbank.compharmgkb.orgnih.gov | |

| CYP1A1 | Contributory | drugbank.comnih.gov | |

| CYP2D6 | Less significant | pharmgkb.orgnih.govdovepress.com | |

| CYP2C9 | Potential minor | nih.govnih.gov | |

| CYP2E1 | Potential minor | nih.govnih.gov |

Stereoselective Aspects of Carvedilol Hydroxylation and Metabolite Formation

Table 2: Stereoselective Ratios for Carvedilol Hydroxylation Metabolites (Rat Liver Microsomes)

| Metabolite | S/R Enantiomeric Ratio of Intrinsic Clearance (Vmax/KM) | References |

| This compound (8-OHC) | 1.99 | nih.gov |

Enzymatic Reaction Kinetics and Substrate Specificity in 8-Hydroxylation Processes

Detailed kinetic parameters (Km, Vmax) for the 8-hydroxylation of carvedilol by specific CYP enzymes are not extensively detailed across all sources. However, studies indicate that CYP1A2 and CYP3A4 exhibit substrate specificity for carvedilol, catalyzing its 8-hydroxylation drugbank.compharmgkb.orgpharmgkb.orgnih.gov. Research on CYP2D6, a major enzyme for other carvedilol metabolites, shows it plays a role in carvedilol hydroxylation, with its genetic polymorphisms significantly impacting carvedilol plasma levels dovepress.comnih.govresearchgate.netnih.gov. While specific Km and Vmax values for 8-hydroxylation by CYP1A2 and CYP3A4 are not consistently reported in the provided snippets, the involvement of these enzymes highlights their role in the substrate-specific metabolism of carvedilol.

Conjugation Pathways of this compound

Following oxidative metabolism, this compound can undergo further conjugation, primarily glucuronidation, to facilitate its elimination.

Formation and Structural Elucidation of this compound O-Glucuronide

This compound, possessing a hydroxyl group, is a substrate for glucuronidation. This process involves the attachment of glucuronic acid, typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of this compound O-glucuronide pharmgkb.orgtandfonline.com. While the specific UGT isozymes responsible for the glucuronidation of this compound itself are not explicitly detailed, UGT1A1, UGT2B4, and UGT2B7 are known to be involved in the glucuronidation of the parent carvedilol pharmgkb.orgtandfonline.com. Studies in rats have identified 1-hydroxycarvedilol (B1680800) O-glucuronide and this compound O-glucuronide as significant metabolites excreted in bile, suggesting the formation of these conjugates from their respective hydroxylated precursors nih.gov. The structural elucidation of these glucuronides confirms the conjugation occurs at the hydroxyl group.

Stereoselective Excretion Patterns of Glucuronidated Metabolites in Preclinical Models

Preclinical studies, particularly in rats, have demonstrated stereoselective excretion patterns for glucuronidated metabolites of carvedilol. Specifically, it has been observed that the stereoselective biliary excretion of 1-hydroxycarvedilol O-glucuronide and this compound O-glucuronide can be explained by the stereoselective hydroxylation of carvedilol in the liver nih.gov. This implies that the differential formation of the hydroxylated metabolites, which is stereoselective, subsequently leads to stereoselective patterns in the excretion of their glucuronidated conjugates.

Compound List:

Carvedilol

this compound

1-Hydroxycarvedilol (1-OHC)

4'-Hydroxycarvedilol (4'-OHC)

5'-Hydroxycarvedilol (5'-OHC)

O-Desmethylcarvedilol (ODMC)

this compound O-Glucuronide

1-Hydroxycarvedilol O-Glucuronide

Advanced Analytical Methodologies for 8 Hydroxycarvedilol Quantification and Characterization

Chromatographic Separation Techniques for Metabolite Profiling

Chromatographic methods form the backbone of metabolite profiling, enabling the separation of individual compounds from biological mixtures before detection and identification.

High-Performance Liquid Chromatography (HPLC) is widely utilized for the separation of carvedilol (B1668590) and its metabolites, including 8-Hydroxycarvedilol. These methods leverage differential interactions between the analytes and stationary and mobile phases to achieve separation.

Several HPLC methods have been developed for the analysis of carvedilol and its metabolites in biological fluids like plasma. These typically employ reversed-phase chromatography (RPC) using C18 stationary phases. For instance, one method utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and a potassium dihydrogen phosphate (B84403) buffer (pH 2), with a flow rate of 1 mL/min. Detection was performed using fluorescence, with excitation and emission wavelengths set at 238 nm and 350 nm, respectively. This method reported a lower limit of detection (LOD) of 0.05 ng/mL and a lower limit of quantification (LOQ) of 0.2 ng/mL for carvedilol japsonline.com. Another study employed an RP-HPLC method with an acetonitrile–0.1% formic acid in water mobile phase (70:30 v/v) on a C18 column for the analysis of carvedilol and its metabolite 4-OH carvedilol, achieving an LOQ of 0.3 ng/mL for the metabolite nih.govresearchgate.net.

Table 1: HPLC Method Parameters for Carvedilol Metabolite Analysis

| Method Reference | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Method | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (ng/mL) |

| japsonline.com | µ-Bondapack C18 | Acetonitrile-Potassium Dihydrogen Phosphate (30:70, pH 2) | 1.0 | Fluorescence | 0.05 | 0.2 | 0.2 – 10, 20 – 100 |

| nih.govresearchgate.net | Discovery C18 | Acetonitrile – 0.1% Formic Acid in Water (70:30) | Not specified | Not specified | Not specified | 0.3 (for 4-OH) | 0.3-40 (for 4-OH) |

| nih.gov | Kinetex C18 100A | 0.05M K₂HPO₄ buffer (pH 3.5) + Acetonitrile (Gradient) | 1.00 | DAD (280 nm) | 0.21-2.01 | 0.38-2.01 | Not specified |

Mass Spectrometric Identification and Quantification Approaches

Mass spectrometry (MS), often coupled with chromatography, is indispensable for identifying and quantifying metabolites due to its high sensitivity, specificity, and ability to provide structural information.

Thermospray Liquid Chromatography/Mass Spectrometry (LC/MS) has been instrumental in the structural identification of drug metabolites. This technique allows for the direct analysis of biological samples, such as in vitro hepatocyte incubations, with minimal sample preparation nih.gov. Thermospray ionization can provide molecular weight information for various conjugates, including glucuronides, and aids in the identification of minor metabolites by offering direct access to their mass-to-charge ratio (m/z) and fragmentation patterns nih.gov.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been successfully employed in the characterization of carvedilol metabolites. Studies have used FAB-MS in conjunction with HPLC and NMR spectroscopy to identify major biliary metabolites in rats. Specifically, FAB-MS was used to characterize 1-hydroxycarvedilol (B1680800) O-glucuronide and this compound O-glucuronide, providing crucial structural confirmation for these conjugated metabolites nih.govtandfonline.com. The technique's ability to analyze polar and thermally labile compounds like glucuronides made it valuable for elucidating the structures of these metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a highly sensitive and selective approach for the simultaneous determination and quantification of carvedilol and its metabolites in biological fluids. Methods typically involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up, followed by separation on a reversed-phase column (e.g., C18) and detection using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode nih.govresearchgate.netresearchgate.netnih.gov.

A validated LC-MS/MS method for carvedilol and its metabolite 4-OH carvedilol in human plasma demonstrated linearity over a range of 0.5–100 ng/mL for carvedilol and 0.3–40 ng/mL for 4-OH carvedilol, with LOQs of 0.5 ng/mL and 0.3 ng/mL, respectively nih.govresearchgate.net. This method achieved high extraction recoveries (78.90% for carvedilol, 83.25% for 4-OH carvedilol) and minimal matrix effects nih.govresearchgate.net. Another study developed a UPLC-MS/MS assay for carvedilol and three of its metabolites (4'-hydroxyphenyl-carvedilol, 5'-hydroxyphenyl-carvedilol, o-desmethyl-carvedilol) in rat plasma, with validated ranges of 0.500–100 ng/mL for carvedilol and 0.0500–10.0 ng/mL for its metabolites, reporting high assay recoveries (>91%) and minimal matrix effects nih.gov.

Table 2: LC-MS/MS Method Parameters for Carvedilol Metabolite Analysis

| Method Reference | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Ionization Mode | Detection Mode | LLOQ (ng/mL) (Carvedilol) | LLOQ (ng/mL) (Metabolite) | Linearity Range (ng/mL) (Carvedilol) | Linearity Range (ng/mL) (Metabolite) | Extraction Method |

| nih.govresearchgate.net | Discovery C18 | Acetonitrile – 0.1% Formic Acid in Water (70:30) | Not specified | ESI | MRM | 0.5 | 0.3 (for 4-OH) | 0.5–100 | 0.3-40 (for 4-OH) | SPE |

| researchgate.net | Zorbax SB-C18 | Acetonitrile : 0.2% Formic Acid in Water (34:66) | 0.3 | Not specified | MRM | 1.63 | Not specified | 1.63-180.9 | Not specified | Deproteinization |

| nih.gov | Acquity BEH C18 | Gradient Mobile Phase System | 0.4 | Not specified | Not specified | Not specified | 0.0500 | 0.500-100 | 0.0500-10.0 | Not specified |

| nih.gov | Not specified | Methanol:Water:Formic Acid (40:60:0.2) | 0.25 | ESI | MRM | Not specified | Not specified | 4.54–454 µg/L (enalaprilat) | 5–500 µg/L (perindoprilat) | Not specified |

The development of bioanalytical assays for drug metabolites often prioritizes the use of low sample volumes to accommodate pediatric studies, limited patient samples, or high-throughput screening. LC-MS/MS methods are particularly well-suited for this purpose, enabling sensitive and selective quantification from small volumes such as 150 µL or 500 µL of plasma nih.govresearchgate.netnih.gov. These assays are designed to be robust, reproducible, and capable of handling the complex matrices found in biological samples like plasma and blood. The validation of these assays, in accordance with regulatory guidelines (e.g., FDA, EMA), ensures their suitability for clinical and pharmacokinetic studies nih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules like this compound core.ac.uklibretexts.orggu.se. This technique provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei. For this compound, NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is vital for confirming its structure and identifying the position of the hydroxyl group core.ac.ukresearchgate.net.

Key NMR Techniques and Their Application:

¹H NMR Spectroscopy: This provides information about the number, type, and connectivity of hydrogen atoms in the molecule. Chemical shifts (δ values), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values) offer critical insights into the local electronic environment and neighboring protons core.ac.ukresearchgate.netmsu.eduemerypharma.com. For this compound, ¹H NMR can reveal signals corresponding to aromatic protons, aliphatic protons, methoxy (B1213986) groups, and the crucial hydroxyl proton researchgate.net.

¹³C NMR Spectroscopy: This technique provides information about the carbon backbone of the molecule, identifying different types of carbon atoms (e.g., aliphatic, aromatic, carbonyl) and their chemical environments core.ac.ukresearchgate.netmsu.edu. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further differentiate between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Techniques: To resolve complex structural assignments and confirm connectivity, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling interactions, helping to establish spin systems and confirm the proximity of protons core.ac.ukemerypharma.com.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals based on their attached protons core.ac.uk.

The detailed analysis of ¹H and ¹³C NMR spectra, often supplemented by 2D NMR techniques, allows for the unambiguous assignment of each proton and carbon in this compound, thereby confirming its molecular structure and the presence of the hydroxyl substituent core.ac.ukresearchgate.net.

Example of NMR Data Interpretation for Structural Assignment:

While specific, fully detailed NMR spectral data for this compound is not exhaustively provided in the general search results, studies on similar compounds or carvedilol itself offer insights into the expected data. For instance, ¹H NMR data for related compounds often includes signals for aromatic protons in the 6.5-7.5 ppm range, methoxy groups around 3.6-3.9 ppm, and aliphatic protons in the 1-4 ppm range researchgate.net. The hydroxyl proton signal can be broad and its position highly dependent on solvent and concentration, often appearing in the 2-5 ppm range or further downfield if involved in hydrogen bonding researchgate.netmsu.eduresearchgate.net.

Table 1: Illustrative NMR Data Parameters (Hypothetical for this compound based on related compounds)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~6.8-7.4 | Multiplets | Varies | Aromatic Protons |

| ¹H | ~3.6-3.9 | Singlets | N/A | Methoxy Protons |

| ¹H | ~1.2-4.0 | Multiplets | Varies | Aliphatic Protons |

| ¹H | ~2.0-5.0 | Broad Singlet | N/A | Hydroxyl Proton |

| ¹³C | ~150-160 | - | - | Aromatic Carbons |

| ¹³C | ~50-80 | - | - | Aliphatic Carbons |

| ¹³C | ~55-60 | - | - | Methoxy Carbon |

Note: This table is illustrative and based on general NMR characteristics of similar molecules. Precise assignments require experimental data.

Role of this compound as a Certified Reference Standard in Analytical Research

Certified Reference Standards (CRSs) are crucial materials in analytical chemistry, particularly within the pharmaceutical industry, ensuring the accuracy, reliability, and traceability of analytical measurements sigmaaldrich.comsigmaaldrich.comamericanpharmaceuticalreview.comtrajanscimed.comoealabs.compurisys.com. This compound serves as a vital CRS for several key applications in pharmaceutical research and quality control.

Key Roles and Applications:

Impurity Profiling and Quantification: this compound is a known metabolite of carvedilol axios-research.compharmaffiliates.com. As such, it can also be present as an impurity or degradation product during the synthesis or storage of carvedilol. Using this compound as a certified reference standard allows for its accurate identification and quantification in drug substance and drug product samples axios-research.compharmaffiliates.comaxios-research.com. This is essential for meeting regulatory requirements for impurity limits.

Method Development and Validation: When developing analytical methods (e.g., High-Performance Liquid Chromatography - HPLC, Liquid Chromatography-Mass Spectrometry - LC-MS) for the analysis of carvedilol or its metabolites, a well-characterized CRS of this compound is indispensable. It is used to establish method parameters, determine linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) sigmaaldrich.comaxios-research.comgspchem.com.

Pharmacokinetic and Metabolism Studies: In studies investigating the absorption, distribution, metabolism, and excretion (ADME) of carvedilol, this compound serves as a standard for identifying and quantifying this specific metabolite in biological matrices (e.g., plasma, urine) pharmaffiliates.com. This helps in understanding the in vivo fate of the parent drug.

Quality Control (QC): Routine QC testing of carvedilol batches relies on reference standards to confirm the identity and purity of the active pharmaceutical ingredient (API) and to monitor for the presence of specified impurities, including this compound sigmaaldrich.comaxios-research.com.

Traceability and Compliance: Certified Reference Materials, including those for this compound, are produced under stringent quality systems (e.g., ISO 17034, ISO/IEC 17025) and come with Certificates of Analysis (COAs) that detail their purity, identity, and traceability to higher-order standards sigmaaldrich.comsigmaaldrich.comtrajanscimed.comoealabs.com. This ensures that analytical results are scientifically valid and compliant with regulatory expectations from bodies like the FDA and pharmacopeias (e.g., USP, EP) sigmaaldrich.comamericanpharmaceuticalreview.comaxios-research.com.

Table 2: Applications of this compound as a Certified Reference Standard

| Application Area | Purpose | Analytical Techniques Employed | Regulatory Significance |

| Impurity Profiling | Identification and quantification of this compound as a potential impurity or degradation product in carvedilol formulations. | HPLC, LC-MS, GC-MS | Ensures compliance with pharmacopeial limits for impurities, crucial for drug safety and quality. |

| Method Development & Validation | Establishing and verifying the performance characteristics of analytical methods used for carvedilol and its related substances. | HPLC, UV-Vis, LC-MS | Guarantees that analytical methods are fit for purpose, accurate, precise, and reproducible, supporting regulatory submissions (e.g., ANDA, DMF). |

| Metabolism Studies | Quantifying this compound in biological samples to understand carvedilol's metabolic pathways and pharmacokinetic profile. | LC-MS/MS, HPLC | Provides critical data for drug safety assessments and understanding drug efficacy in vivo. |

| Quality Control (QC) | Routine testing of raw materials and finished drug products to ensure identity, purity, and absence of unacceptable impurities. | HPLC, UV-Vis, Titration | Maintains consistent product quality and batch-to-batch reproducibility, essential for market release and patient safety. |

| Traceability & Calibration | Calibrating analytical instruments and ensuring that measurements are traceable to internationally recognized standards. | Quantitative NMR (qNMR), Mass Spectrometry, Chromatography | Upholds the integrity of analytical data, facilitating global acceptance of pharmaceutical products and compliance with Good Manufacturing Practices (GMP). |

By serving as a reliable benchmark, this compound as a certified reference standard underpins the analytical rigor required for pharmaceutical development and manufacturing.

Preclinical Pharmacological and Mechanistic Investigations of 8 Hydroxycarvedilol

Exploration of Receptor Interactions and Binding Profiles

While some metabolites of carvedilol (B1668590), such as 4'-hydroxycarvedilol, are known to be potent beta-blockers, 8-hydroxycarvedilol is generally considered to have weaker beta-blocking activity compared to the parent compound. g-standaard.nl Information from some studies suggests that this compound is an inactive metabolite. pharmgkb.org

The beta-2 adrenergic receptor, a G-protein coupled receptor, is a key target for carvedilol and its metabolites. affbiotech.jpabcam.com It binds epinephrine (B1671497) with a significantly higher affinity than norepinephrine (B1679862) and plays a crucial role in mediating catecholamine-induced activation of adenylate cyclase. affbiotech.jpabcam.com Carvedilol demonstrates a higher potency for both beta-1 and beta-2 adrenoceptors. nih.gov

The alpha-1A adrenergic receptor, another G-protein coupled receptor, is also a target for carvedilol. amegroups.cnnih.gov These receptors are involved in physiological responses to norepinephrine and epinephrine, particularly within the cardiovascular system. amegroups.cn Carvedilol's vasodilatory effects are primarily a result of its alpha-1 adrenoceptor blockade. nih.gov

In Vitro Pharmacological Activity and Signaling Pathway Modulation

The pharmacological activity of this compound has been a subject of investigation to determine its contribution to the therapeutic effects of the parent drug, carvedilol. Carvedilol itself exerts its effects through the modulation of adrenergic signaling pathways. As a non-selective antagonist, it blocks beta-1, beta-2, and alpha-1 adrenergic receptors. nih.gov This dual action leads to a reduction in peripheral vascular resistance without the reflex tachycardia often associated with other vasodilators. nih.gov

Comparative Assessment of Biological Activities Relative to Parent Compound and Other Metabolites in Cellular Systems

In vitro studies are essential for dissecting the specific activities of metabolites like this compound and comparing them to the parent compound. While carvedilol is a potent antagonist at both beta and alpha-1 adrenergic receptors, its metabolites exhibit a range of activities. pharmgkb.orgnih.gov

For instance, the 4'-hydroxyphenyl metabolite of carvedilol is approximately 13 times more potent in its beta-blocking activity than carvedilol itself. google.com In contrast, studies have indicated that this compound, formed through side-chain oxidation, is considered an inactive metabolite. pharmgkb.org This suggests that the hydroxylation position on the carvedilol molecule is a critical determinant of its pharmacological activity.

Some research has also explored the antioxidant properties of carvedilol and its metabolites. Interestingly, carvedilol itself shows negligible radical-quenching activity in certain assays. nih.govresearchgate.net However, its phenolic metabolites, such as 3-hydroxycarvedilol, have demonstrated significant antioxidant effects, in some cases surpassing the activity of established antioxidants like α-tocopherol. researchgate.net This suggests that the antioxidant benefits attributed to carvedilol may be largely due to its metabolites. researchgate.net

The following table provides a comparative overview of the known activities of carvedilol and its metabolites:

| Compound | Primary Metabolic Pathway | Receptor Activity | Antioxidant Activity |

| Carvedilol | Aromatic ring oxidation, side-chain oxidation, demethylation, glucuronidation pharmgkb.org | Non-selective beta- and alpha-1 antagonist nih.gov | Negligible nih.govresearchgate.net |

| 4'-Hydroxycarvedilol | Aromatic ring oxidation (CYP2D6) pharmgkb.org | Potent beta-blocker (approx. 13x carvedilol) google.com | Potent researchgate.net |

| 5'-Hydroxycarvedilol | Aromatic ring oxidation (CYP2D6) pharmgkb.org | Active beta-blocker nih.gov | Potent researchgate.net |

| This compound | Side-chain oxidation (CYP1A2) pharmgkb.org | Inactive pharmgkb.org | Not extensively studied, but phenolic metabolites generally show activity researchgate.net |

| O-desmethylcarvedilol | Demethylation (CYP2C9) pharmgkb.org | Minor beta-blocking activity, no alpha-1 activity pharmgkb.org | Not extensively studied |

| 3-Hydroxycarvedilol | Aromatic ring hydroxylation | Not fully characterized | Very potent, surpasses α-tocopherol researchgate.net |

Contribution of this compound to Overall Pharmacodynamic Responses in Preclinical Models

Preclinical models are instrumental in understanding the in vivo effects of a drug and its metabolites. alimentiv.com Pharmacodynamic studies in such models help to elucidate the relationship between drug concentration and its physiological effects. alimentiv.com For carvedilol, preclinical studies have demonstrated its efficacy in reducing blood pressure without causing reflex tachycardia, a benefit attributed to its combined alpha- and beta-blocking properties. nih.gov Furthermore, in animal models of myocardial infarction, carvedilol has been shown to significantly reduce the size of the infarct. nih.gov

Chemical Synthesis and Derivatization Strategies for Research Applications

Synthetic Routes for the Preparation of 8-Hydroxycarvedilol for Metabolite Identification and Standards

The synthesis of this compound as a reference standard is crucial for its accurate identification and quantification in biological samples. While specific synthetic routes for this compound are not extensively detailed in publicly available literature, general strategies for the synthesis of carvedilol (B1668590) and its other hydroxylated metabolites can be adapted.

A common approach to synthesizing carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine (B47019). google.com To produce this compound, a similar strategy would likely be employed, starting with a carbazole (B46965) ring that is hydroxylated at the 8-position.

One potential synthetic pathway could begin with the protection of the hydroxyl group on an 8-hydroxycarbazole derivative. This would be followed by reaction with epichlorohydrin (B41342) to introduce the epoxypropoxy side chain, analogous to the synthesis of the key intermediate 4-(2,3-epoxypropoxy)carbazole (B193025) used in carvedilol synthesis. connectjournals.com The subsequent step would involve the condensation of this intermediate with 2-(2-methoxyphenoxy)ethylamine. Finally, deprotection of the hydroxyl group at the 8-position would yield this compound.

The table below outlines a plausible, though not explicitly documented, synthetic scheme for this compound.

Table 1: Plausible Synthetic Route for this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 8-Hydroxycarbazole | Protecting group (e.g., Boc) | 8-(Protected-oxy)carbazole | Protect the reactive hydroxyl group. |

| 2 | 8-(Protected-oxy)carbazole | Epichlorohydrin, Base (e.g., NaOH) | 4-((Oxiran-2-yl)methoxy)-8-(protected-oxy)-9H-carbazole | Introduce the epoxypropoxy side chain. |

| 3 | 4-((Oxiran-2-yl)methoxy)-8-(protected-oxy)-9H-carbazole | 2-(2-Methoxyphenoxy)ethylamine | Protected this compound | Couple the side chain to the carbazole moiety. |

The purification and characterization of the synthesized this compound are critical to confirm its identity and purity for use as an analytical standard. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for this purpose.

Design and Synthesis of Isotopically Labeled Analogs (e.g., Deuterated Forms) for Metabolic Tracing Studies

Isotopically labeled analogs of this compound, particularly deuterated forms, are invaluable tools for metabolic tracing studies. researchgate.netscilit.com These labeled compounds allow researchers to follow the metabolic fate of the parent drug and its metabolites in vivo and in vitro. The use of a stable isotopically labeled (SIL) internal standard is considered the most appropriate approach in quantitative bioanalytical liquid chromatography/tandem mass spectrometry (LC/MS/MS) assays. nih.gov

The synthesis of deuterated this compound would involve incorporating deuterium (B1214612) atoms at specific, metabolically stable positions within the molecule. This can be achieved by using deuterated starting materials or reagents during the synthetic process. beilstein-archives.orgresearchgate.net For instance, a deuterated version of 2-(2-methoxyphenoxy)ethylamine could be used in the condensation step of the synthesis.

It is important to note that the introduction of deuterium can sometimes lead to a slight difference in retention time during chromatographic separation, known as the deuterium isotope effect. This can potentially affect the accuracy of LC/MS/MS methods if not properly accounted for, as it may lead to differential ion suppression between the analyte and the SIL internal standard. nih.gov

The use of ¹⁴C-labeled carvedilol has been employed to study its metabolism, allowing for the detection of metabolites like this compound O-glucuronide in bile. nih.gov A similar approach using ¹⁴C-labeled precursors could be used to synthesize radiolabeled this compound for quantitative metabolic studies.

Preparation of Related Substances and Impurity Standards for Pharmaceutical Quality Control Research

Impurities can arise from various sources, including the starting materials, intermediates, and by-products of the synthetic process, as well as from degradation of the final product. connectjournals.com For this compound, potential impurities could be analogous to those found in carvedilol synthesis.

Some examples of potential related substances that could be synthesized as standards include:

Isomers: Positional isomers of this compound, where the hydroxyl group is located at a different position on the carbazole ring.

Degradation products: Compounds formed through oxidative or hydrolytic degradation of this compound.

Process-related impurities: Unreacted starting materials or intermediates from the synthetic route.

The synthesis of these impurity standards often requires the development of specific synthetic routes. Once synthesized, these compounds are thoroughly characterized to confirm their structure and purity. They are then used to validate analytical methods, such as HPLC, to ensure that these methods can accurately detect and quantify any potential impurities in the this compound substance.

The table below lists some potential impurities of carvedilol that could have analogous structures for this compound.

Table 2: Potential Impurities and Related Substances

| Impurity Type | Example (Carvedilol Analog) | Potential Origin |

|---|---|---|

| Process-Related | 1-(9H-Carbazol-4-yloxy)-3-chloropropan-2-ol | Incomplete reaction of the epoxide intermediate. |

| Process-Related | Bis-impurity | Reaction of two molecules of the carbazole intermediate with one molecule of the amine side chain. connectjournals.com |

| Isomer | 1-Hydroxycarvedilol (B1680800) | Hydroxylation at a different position on the carbazole ring. axios-research.com |

Development of Chemical Derivatives for Structure-Activity Relationship (SAR) Exploration

The synthesis of chemical derivatives of this compound is a key strategy for exploring structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can investigate how these changes affect its biological activity. This can lead to the identification of new compounds with improved therapeutic properties.

For this compound, SAR studies could focus on several key areas of the molecule:

The Carbazole Ring System: Modifications to the carbazole nucleus, such as the introduction of different substituents, could influence the compound's antioxidant properties or its interaction with biological targets. researchgate.netresearchgate.net For example, introducing a fluorine atom at a specific position on the carbazole ring has been explored to block metabolic pathways and increase the half-life of carvedilol analogs. nih.gov

The Hydroxyl Group: The position and nature of the hydroxyl group are critical for the activity of many phenolic compounds. Derivatives could be synthesized where the hydroxyl group is moved to other positions on the carbazole ring or modified to an ether or ester to investigate its role in the molecule's activity.

The Side Chain: The amino-alcohol side chain is a common feature of beta-blockers and is crucial for their pharmacological activity. Modifications to this side chain, such as altering the length of the alkyl chain or substituting the amine, could lead to changes in receptor binding affinity and selectivity. acs.org

The synthesis of these derivatives would follow standard organic chemistry principles, often starting from a common intermediate and then introducing the desired modifications in the final steps. Each new derivative would then be tested in relevant biological assays to determine its activity, and the results would be used to build a comprehensive SAR profile. This information is crucial for the rational design of new and more effective therapeutic agents.

Advanced Research Directions and Future Methodological Advancements

Application of Computational Chemistry and In Silico Modeling in Metabolite Research

Computational chemistry and in silico modeling have become indispensable tools in modern drug metabolism research, offering predictive capabilities that complement and guide experimental investigations oup.comnih.govnih.govlongdom.orgmdpi.comcam.ac.ukcreative-biolabs.compatheon.comnih.gov. These methods allow for the prediction of potential drug metabolites, identification of sites of metabolism (SOMs), and elucidation of metabolic pathways, thereby accelerating the early stages of drug discovery and development oup.comnih.govmdpi.comcreative-biolabs.comnih.gov. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, molecular dynamics (MD) simulations, and advanced deep learning language models are employed to forecast metabolic stability, enzyme interactions, and potential drug-drug interactions oup.comnih.govnih.govlongdom.orgmdpi.comcreative-biolabs.comchalmers.se. These in silico approaches enable the virtual screening of compounds, reducing the need for extensive experimental testing and allowing researchers to prioritize molecules with favorable metabolic profiles mdpi.compatheon.com. Furthermore, the development of rule-free, end-to-end learning models aims to improve the generalization and accuracy of metabolite predictions across various enzyme families oup.comnih.gov.

| Computational Method | Description | Application in Metabolite Research | Key Benefits |

| QSAR Modeling | Relates chemical structure to biological activity/properties. | Predicts metabolic liability and potential metabolite structures based on known data. | Cost-effective screening, identification of structure-metabolism relationships. |

| Molecular Docking | Simulates the binding of a ligand to a protein target (e.g., metabolic enzyme). | Predicts enzyme-ligand interactions, identifying potential metabolic pathways and enzyme affinities. | Identifies potential metabolic enzymes, predicts inhibition/induction potential. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Provides detailed, time-dependent insights into drug-enzyme interactions and metabolic pathway dynamics. | Elucidates dynamic binding mechanisms, conformational changes during metabolism. |

| Deep Learning Language Models | Utilizes neural networks to process and predict sequences, applied to chemical structures. | Predicts metabolite structures and metabolic transformations from parent compounds, learning complex patterns. | Improved generalization, prediction of novel metabolites, handling of complex data. |

| Reactivity-Based Approaches | Uses molecular descriptors derived from electronic structure to predict metabolic transformations. | Identifies atoms or bonds most susceptible to metabolic attack by enzymes. | Pinpoints sites of metabolism (SOMs), guiding chemical modifications. |

Development of Advanced Metabolomics Approaches for Comprehensive Profiling of Carvedilol (B1668590) Metabolites

| Metabolomics Technique | Principle | Strengths in Metabolite Profiling | Limitations |

| LC-MS/MS | Separates compounds via liquid chromatography and identifies them by mass spectrometry, often with multiple stages of fragmentation. | High sensitivity, specificity, ability to identify and quantify a broad range of metabolites, structural elucidation through MS/MS. | Can be affected by matrix effects; ionization efficiency varies between metabolites. |

| GC-MS | Separates volatile compounds via gas chromatography and identifies them by mass spectrometry, typically using electron ionization (EI). | Ideal for volatile and thermally stable compounds; reproducible fragmentation patterns aid identification via spectral libraries; good for targeted quantification. | Requires derivatization for non-volatile compounds; limited to volatile or semi-volatile analytes. |

| NMR Spectroscopy | Utilizes magnetic properties of atomic nuclei to determine molecular structure. | Provides definitive structural information; can identify the exact position of biotransformation; non-destructive; quantitative capabilities (qNMR). | Lower sensitivity compared to MS; requires larger sample amounts; complex spectra can be challenging to interpret without prior knowledge. |

Investigation of Metabolite Interactions with Novel Biological Systems and Targets

Beyond their role in drug clearance, metabolites can exhibit significant pharmacological activity, contributing to or even mediating the therapeutic effects of the parent drug creative-proteomics.comtcichemicals.commsdmanuals.comwikipedia.org. Some metabolites may be more potent than the parent compound, while others can possess distinct pharmacological profiles, offering potential for new therapeutic applications or contributing to unexpected side effects creative-proteomics.com. Future research directions involve investigating the interactions of drug metabolites, such as 8-Hydroxycarvedilol, with novel biological systems and targets beyond their primary known mechanisms. This includes exploring off-target binding, interactions with cellular signaling pathways, and potential roles in modulating host-microbiome interactions creative-proteomics.comlaboratoriosrubio.comcreative-proteomics.com. Understanding these complex interactions is crucial for a comprehensive safety assessment and for identifying potential new therapeutic leads derived from metabolites. Furthermore, the study of metabolite interactions with drug-metabolizing enzymes and transporters is vital for predicting and managing drug-drug interactions (DDIs), a common challenge in polypharmacy longdom.orgmdpi.com.

| Type of Metabolite Interaction | Biological System/Target | Methodologies for Investigation | Significance |

| Pharmacological Activity | Receptors, enzymes, cellular pathways | In vitro enzyme assays, cell-based assays, receptor binding studies, in vivo PK/PD studies | Identifies active metabolites, guides prodrug design, potential for new therapeutic targets. |

| Off-Target Binding | Unintended receptors, ion channels, enzymes | High-throughput screening (HTS), affinity chromatography, molecular docking | Detects potential adverse effects, informs safety profiling. |

| Enzyme/Transporter Modulation | Cytochrome P450 enzymes, transporters (e.g., P-gp) | In vitro enzyme inhibition/induction assays, transporter assays, in silico modeling | Predicts drug-drug interactions (DDIs), optimizes drug combinations. |

| Cellular Pathway Perturbation | Metabolic pathways, signaling cascades | Metabolomics, transcriptomics, proteomics, cell-based assays | Reveals broader biological impact, potential for unexpected therapeutic or toxic effects. |

Environmental Biotransformation Studies of Carvedilol Metabolites in Aquatic Ecosystems

The presence of pharmaceuticals and their metabolites in aquatic environments is a growing concern due to their potential ecotoxicological effects frontiersin.orgepa.iewhiterose.ac.ukexplorationpub.comnih.gov. Understanding the environmental fate of these compounds, including metabolites like this compound, is critical. Microbial degradation represents a primary mechanism for the biotransformation and removal of pharmaceuticals from water bodies frontiersin.orgnih.govspringerprofessional.deuobaghdad.edu.iqrsc.org. A diverse array of microorganisms, including bacteria, fungi, and algae, possess enzymatic machinery capable of metabolizing these xenobiotics nih.govspringerprofessional.deuobaghdad.edu.iqrsc.org. Research in this area focuses on elucidating the specific microbial pathways, identifying the enzymes involved, and characterizing the resulting biotransformation products, which themselves may have environmental implications nih.govuobaghdad.edu.iq. Future studies will likely emphasize optimizing bioremediation strategies, understanding the kinetics of degradation, and assessing the impact of environmental factors on these processes to mitigate the ecological footprint of pharmaceutical pollution springerprofessional.deuobaghdad.edu.iqrsc.org.

| Microorganism Type | Role in Biotransformation | Key Enzymes Involved (Examples) | Environmental Significance |

| Bacteria (e.g., Pseudomonas, Cupriavidus) | Degradation of various pharmaceuticals and metabolites. | Dehydrogenases, oxidases, monooxygenases, hydrolases. | Breakdown of complex molecules into simpler, less harmful substances; can lead to complete mineralization. |

| Fungi (e.g., Ascomycetes) | Biotransformation, often via oxidation. | Hydroxylases, laccases, peroxidases. | Production of hydroxylated metabolites, detoxification pathways. |

| Algae | Potential for bioremediation and bio-indication of pharmaceutical presence. | Varies; can involve various enzymatic degradation pathways. | Can help remove pollutants; serve as indicators of aquatic ecosystem health under pharmaceutical stress. |

Strategic Directions for Metabolite-Focused Research in Drug Discovery Pipelines

Metabolite-focused research is strategically integrated throughout the drug discovery and development pipeline, playing a crucial role in guiding chemical design, ensuring safety, and optimizing therapeutic outcomes oup.comarome-science.comresearchgate.netfda.govnih.gov. Adherence to regulatory guidelines, such as the FDA's Metabolites in Safety Testing (MIST) guidance, mandates thorough metabolite identification and safety assessment researchgate.netfda.govnih.gov. Key strategic directions include:

Q & A

Q. How should researchers address ethical concerns in preclinical studies involving this compound?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints. Obtain approval from Institutional Animal Care and Use Committees (IACUC). For human-derived cells, ensure informed consent and HIPAA compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.